molecular formula C10H16N2O2 B14425073 1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione CAS No. 85802-71-7

1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione

Cat. No.: B14425073
CAS No.: 85802-71-7
M. Wt: 196.25 g/mol
InChI Key: SMBXWPFXWVYULG-UHFFFAOYSA-N
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Description

1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione is an organic compound characterized by the presence of two pyrrolidine rings attached to a central ethane-1,2-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione can be synthesized through a solvent-free one-pot oxidation of ethylarenes to α-ketoamides under mild conditions . The reaction typically involves the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diketone structure into corresponding alcohols or other reduced forms.

    Substitution: The pyrrolidine rings can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and Fehling’s solution.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used to substitute the pyrrolidine rings under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield α-ketoamides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione exerts its effects involves interactions with molecular targets and pathways. The pyrrolidine rings contribute to the compound’s ability to bind to specific proteins or enzymes, influencing their activity. This binding can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(pyridin-2-yl)ethane-1,2-dione: Similar structure but with pyridine rings instead of pyrrolidine.

    1,2-Di(pyridin-4-yl)ethane-1,2-dione: Another analog with pyridine rings at different positions.

    1,2-Di(thiophen-2-yl)ethane-1,2-dione: Contains thiophene rings instead of pyrrolidine

Uniqueness

1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione is unique due to the presence of pyrrolidine rings, which confer specific steric and electronic properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

CAS No.

85802-71-7

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1,2-dipyrrolidin-1-ylethane-1,2-dione

InChI

InChI=1S/C10H16N2O2/c13-9(11-5-1-2-6-11)10(14)12-7-3-4-8-12/h1-8H2

InChI Key

SMBXWPFXWVYULG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(=O)N2CCCC2

Origin of Product

United States

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